molecular formula C10H18O B13289018 1-Ethyl-4-methylcyclohexane-1-carbaldehyde

1-Ethyl-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13289018
M. Wt: 154.25 g/mol
InChI Key: AXGDWTLILILGOH-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexane, featuring an ethyl group and a methyl group attached to the cyclohexane ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with ethyl and methyl groups, followed by the introduction of the aldehyde functional group. This can be achieved through the following steps:

    Alkylation: Cyclohexane is reacted with ethyl chloride and methyl chloride in the presence of a strong base such as sodium hydride to form 1-ethyl-4-methylcyclohexane.

    Oxidation: The resulting 1-ethyl-4-methylcyclohexane is then oxidized using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde group, forming this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation and oxidation steps.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl and methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products Formed:

    Oxidation: 1-Ethyl-4-methylcyclohexane-1-carboxylic acid

    Reduction: 1-Ethyl-4-methylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

1-Ethyl-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving aldehydes.

    Medicine: Research on the pharmacological properties of cyclohexane derivatives may involve this compound as a potential lead molecule for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-ethyl-4-methylcyclohexane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the formation of intermediate species. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms.

Molecular Targets and Pathways:

    Oxidation Pathway: Involves the formation of an aldehyde hydrate intermediate, followed by the transfer of electrons to the oxidizing agent.

    Reduction Pathway: Involves the formation of a tetrahedral intermediate, followed by the transfer of hydrogen atoms to the aldehyde group.

Comparison with Similar Compounds

1-Ethyl-4-methylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclohexane-1-carbaldehyde: Lacks the ethyl and methyl substituents, making it less sterically hindered.

    1-Methylcyclohexane-1-carbaldehyde: Contains only a methyl group, resulting in different reactivity and steric properties.

    1-Ethylcyclohexane-1-carbaldehyde: Contains only an ethyl group, affecting its chemical behavior compared to the 1-ethyl-4-methyl derivative.

Biological Activity

1-Ethyl-4-methylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring with an ethyl group and a methyl group, alongside an aldehyde functional group. Its molecular formula is C10H18OC_{10}H_{18}O with a molecular weight of approximately 154.25 g/mol. The biological activity of this compound is primarily attributed to its aldehyde functionality, which allows it to engage in various chemical interactions within biological systems.

The biological activity of this compound is largely linked to its reactivity as an aldehyde. Aldehydes can form covalent bonds with proteins and nucleic acids, potentially altering their function. This interaction can lead to biochemical effects such as:

  • Toxicity : At high concentrations, aldehydes can exhibit toxic effects by modifying key biological macromolecules.
  • DNA Interaction : The compound may influence DNA replication and repair mechanisms through its reactivity with nucleic acids.
  • Protein Modification : Covalent modifications can alter the structure and function of proteins, impacting cellular processes.

Environmental Stability

The stability and reactivity of this compound in biological systems can be influenced by environmental factors such as temperature and pH levels. These factors can affect the compound's ability to interact with biological targets.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful. Below is a table summarizing key structural features and biological implications.

Compound NameStructure FeaturesUnique Aspects
Cyclohexane-1-carbaldehyde Lacks ethyl and methyl groupsLess sterically hindered than 1-Ethyl-4-methyl...
4-Methylcyclohexane-1-carbaldehyde Contains a methyl group onlyDifferent steric properties due to lack of ethyl...
4-Isopropylcyclohexane-1-carbaldehyde Contains an isopropyl groupMore steric hindrance compared to ethyl group
4-Ethylcyclohexane-1-carbaldehyde Similar structure but lacks methyl substitutionUnique steric and electronic properties due to...

The presence of both ethyl and methyl groups in this compound contributes to its distinct reactivity profile compared to these related compounds.

Toxicological Studies

Research has indicated that exposure to aldehydes, including this compound, can lead to various health effects. For instance, studies have shown that:

  • Skin Irritation : Prolonged exposure may cause skin irritation or allergic reactions.
  • Neurological Effects : High concentrations may induce symptoms like dizziness, headaches, or other neurological disturbances due to its anesthetic properties .

Drug Design Implications

The ability of this compound to form covalent bonds with biomolecules suggests potential applications in drug design. Modifications to its structure could enhance its selectivity and efficacy as a therapeutic agent. Ongoing research aims to explore these possibilities further, particularly in the context of designing drugs that target specific proteins or pathways involved in disease processes.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethyl-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-3-10(8-11)6-4-9(2)5-7-10/h8-9H,3-7H2,1-2H3

InChI Key

AXGDWTLILILGOH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)C)C=O

Origin of Product

United States

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